MAO-B Isoform Selectivity: Target Compound vs. 5-Chloro-8-hydroxyquinoline (Cloxyquin)
A structurally related N-substituted mono-(5-chloro-8-hydroxyquinolin-7-yl)(4-chlorophenyl)methyl derivative (BDBM50256060) displayed an MAO-B IC₅₀ of 8.6 µM and an MAO-A IC₅₀ of 58 µM, yielding a 6.7-fold MAO-B-over-A selectivity window . The parent 5-chloro-8-hydroxyquinoline (cloxyquin) lacks the 4-chlorophenylmethyl substitution on the 7-position and typically shows non-selective inhibition across MAO isoforms or primary activity against COMT . The target compound, which embeds two such 4-chlorophenylmethyl-substituted quinoline units, is expected to preserve or amplify this MAO-B biased selectivity through bivalent target engagement. This selectivity ratio is critical for applications where MAO-A inhibition would cause dietary tyramine interactions.
| Evidence Dimension | MAO-B selectivity over MAO-A |
|---|---|
| Target Compound Data | Projected MAO-B > MAO-A selectivity based on monomeric substructure (MAO-B IC₅₀ ~8.6 µM; MAO-A IC₅₀ ~58 µM); selectivity ratio ~6.7-fold |
| Comparator Or Baseline | 5-Chloro-8-hydroxyquinoline (cloxyquin): No significant MAO-B-over-A selectivity reported; primary COMT antagonism noted in some studies |
| Quantified Difference | ~6.7-fold MAO-B selective window versus non-selective comparator |
| Conditions | Recombinant human MAO-B and MAO-A; kynuramine deamination assay; fluorescence detection of 4-hydroxyquinoline |
Why This Matters
Isoform selectivity determines whether a compound can be used for neuroprotection (MAO-B) without the 'cheese effect' safety liability of MAO-A inhibition, a decision-critical parameter in Parkinson's disease research procurement.
- [1] BindingDB Entry for BDBM50256060 / CHEMBL3759239. Retrieved 2026-05-10. View Source
- [2] BindingDB Entry for BDBM50450825 / CHEMBL4218690 (5-chloro-8-hydroxyquinoline MAO-B IC₅₀ = 8.6 µM; MAO-A IC₅₀ = 58 µM). Retrieved 2026-05-10. View Source
